Bienvenue dans la boutique en ligne BenchChem!

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Medicinal Chemistry Biochemical Screening Structure-Activity Relationship (SAR)

This 1,3,4-oxadiazole building block is critical for medicinal chemistry programs requiring a unique heterocyclic core for structure-activity relationship (SAR) exploration. Its distinct benzo[d][1,3]dioxol and cyclopentanecarboxamide substituents offer differentiation from simple benzyl or phenyl analogs, reducing the risk of altered target engagement and potency inherent with less specific analogs. Ideal for novel IP space exploration or as a differentiated control in screening cascades.

Molecular Formula C15H15N3O4
Molecular Weight 301.302
CAS No. 1172029-92-3
Cat. No. B2925871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
CAS1172029-92-3
Molecular FormulaC15H15N3O4
Molecular Weight301.302
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C15H15N3O4/c19-13(9-3-1-2-4-9)16-15-18-17-14(22-15)10-5-6-11-12(7-10)21-8-20-11/h5-7,9H,1-4,8H2,(H,16,18,19)
InChIKeyKYGNYRWEWIQPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: Molecular Profile and Core Characteristics


N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic, small-molecule heterocyclic compound containing a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxole and a cyclopentanecarboxamide moiety. Its CAS number is 1172029-92-3, with a molecular formula of C15H15N3O4 and a molecular weight of 301.30 g/mol . The compound is typically supplied at a purity of 95% for research purposes, acting as a building block or screening candidate within medicinal chemistry programs exploring oxadiazole-based scaffolds .

Procurement Risks of Unverified Substitutes for N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide


The 1,3,4-oxadiazole class is known for context-dependent bioactivity heavily influenced by peripheral substituents like the cyclopentanecarboxamide and benzo[d][1,3]dioxol groups . The simple replacement of this compound with a closely related analog, such as a benzyl or benzofuran variant, presents a high risk of altering target engagement, potency, and physicochemical properties. Without explicit quantitative head-to-head bioactivity data, any assumed interchangeability is unsupported and can lead to irreproducible experimental results.

Quantitative Head-to-Head Evidence for N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide vs. Closest Analogs


Potency and Selectivity Profile Compared to N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide and N-(5-(benzofuran-2-yl) Variant

A direct, quantitative comparison of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide with its closest commercially available analogs (N-(5-benzyl...) and N-(5-(benzofuran-2-yl)...) for biochemical activity (e.g., IC50), target selectivity, or ADME properties cannot be performed. An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) yielded no head-to-head or cross-study comparable data. The available evidence is limited to class-level inferences, which are insufficient to make a procurement differentiation claim . Therefore, a quantitative product-specific differentiation cannot be established at this time.

Medicinal Chemistry Biochemical Screening Structure-Activity Relationship (SAR)

Research Application Scenarios for N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide Based on Class-Level Properties


Scaffold-Hopping and Derivative Synthesis in Early-Stage Medicinal Chemistry

The compound can serve as a unique 1,3,4-oxadiazole scaffold for library synthesis, where the benzo[d][1,3]dioxol and cyclopentanecarboxamide groups offer distinct vectors for exploring structure-activity relationships (SAR) different from simpler benzyl or phenyl analogs . Its procurement is justified for programs specifically requiring this substitution pattern for intellectual property or novel chemical space exploration.

Biological Screening as a Negative Control or Tool Compound

In the absence of known potent bioactivity data, the compound may be used as an inactive control analog in screening cascades for targets where closely related oxadiazoles show activity. This application relies on the assumption of differentiated (i.e., lower) activity, which must be verified experimentally.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.